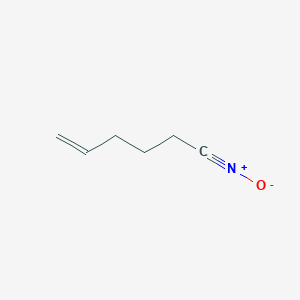
Hex-5-enenitrile oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-5-enenitrile oxide is an organic compound with the molecular formula C6H9NO It is a nitrile oxide, characterized by the presence of a nitrile group (C≡N) and an alkene group (C=C) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the oxidation of hex-5-enenitrile using appropriate oxidizing agents. For instance, the Wacker oxidation process can be employed, where palladium chloride (PdCl2) and copper chloride (CuCl2) are used as catalysts in the presence of oxygen to convert hex-5-enenitrile to this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hex-5-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The alkene group can participate in addition reactions, such as hydroboration or halogenation.
Common Reagents and Conditions
Oxidation: Palladium chloride (PdCl2) and copper chloride (CuCl2) in the presence of oxygen.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Borane (BH3) for hydroboration, or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Alkyl halides or organoboranes.
Applications De Recherche Scientifique
Hex-5-enenitrile oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hex-5-enenitrile oxide involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the alkene group can participate in electrophilic addition reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Hex-5-enenitrile oxide can be compared with other nitrile oxides, such as:
Hex-4-enenitrile oxide: Similar structure but with the nitrile group at a different position.
Pent-4-enenitrile oxide: Shorter carbon chain, leading to different reactivity and properties.
Hept-6-enenitrile oxide: Longer carbon chain, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
143039-09-2 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
hex-5-enenitrile oxide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2H,1,3-5H2 |
Clé InChI |
LXNVPDWUSKIAON-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC#[N+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

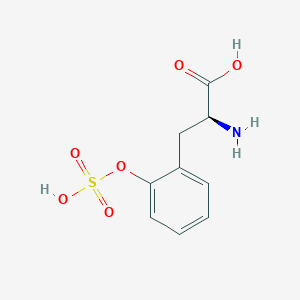
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
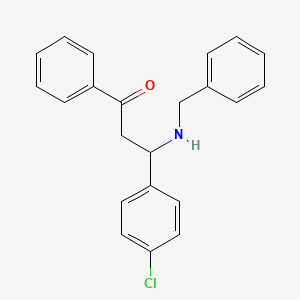
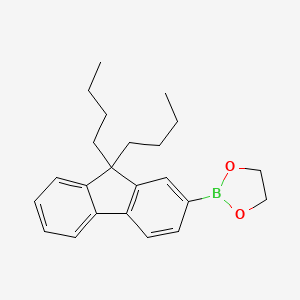
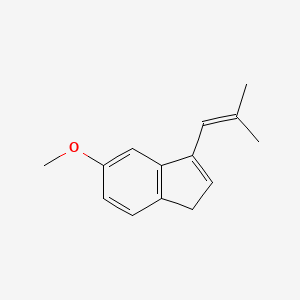
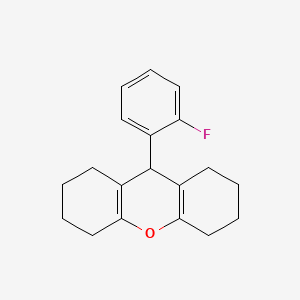
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
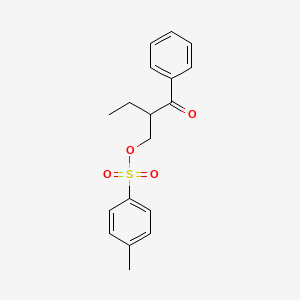
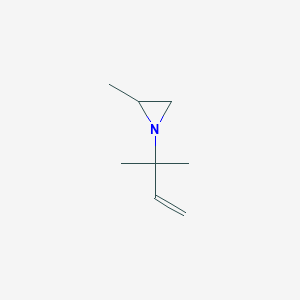
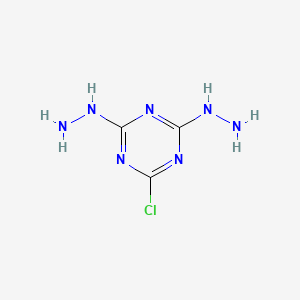
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
